molecular formula C16H17BrO6 B3478802 6-Bromo-2-naphthalenyl-b-D-mannopyranoside

6-Bromo-2-naphthalenyl-b-D-mannopyranoside

Cat. No.: B3478802
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthalenyl-b-D-mannopyranoside: is a compound with the molecular formula C16H17BrO6 and a molecular weight of 385.21 g/mol . It is a vital biomedical asset, serving as an invaluable investigative resource to selectively target the intricate research and biochemical assessment of glycoprotein- and carbohydrate-associated metabolic enzymes.

Scientific Research Applications

6-Bromo-2-naphthalenyl-b-D-mannopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a substrate in glycosidase assays to study enzyme kinetics and mechanisms.

    Biology: The compound is employed in the investigation of glycoprotein and carbohydrate metabolism, aiding in the understanding of diseases like diabetes and metabolic disorders.

    Medicine: It serves as a diagnostic tool in biochemical assays to detect enzyme activity in various biological samples.

    Industry: The compound is used in the food and environmental industries to detect peroxidase activity.

Mechanism of Action

The mechanism of action of 6-bromo-2-naphthyl beta-D-glucopyranoside involves its role as a substrate for β-glycosidases . When these enzymes act on the compound, it is hydrolyzed to form an insoluble colored product .

Safety and Hazards

6-Bromo-2-naphthyl beta-D-glucopyranoside may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthalenyl-b-D-mannopyranoside typically involves the reaction of 6-bromo-2-naphthol with a mannopyranosyl donor under glycosylation conditions. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production methods for this compound involve large-scale glycosylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthalenyl-b-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-naphthalenyl-b-D-mannopyranoside.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: 2-Naphthalenyl-b-D-mannopyranoside.

    Substitution: Various substituted naphthalenyl-mannopyranosides depending on the nucleophile used.

Comparison with Similar Compounds

    6-Bromo-2-naphthyl α-D-mannopyranoside: Similar in structure but differs in the anomeric configuration (α vs.

    6-Bromo-2-naphthyl β-D-glucopyranoside: Similar in structure but has a glucopyranoside moiety instead of a mannopyranoside.

Uniqueness: 6-Bromo-2-naphthalenyl-b-D-mannopyranoside is unique due to its specific β-D-mannopyranoside configuration, which makes it a selective substrate for certain glycosidases. This selectivity is crucial for studying specific enzyme activities and metabolic pathways.

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864599
Record name 6-Bromonaphthalen-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28541-84-6
Record name 6-Bromo-2-naphthyl alpha-D-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028541846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the mechanism of action of 6-Bromo-2-naphthyl-beta-D-galactopyranoside and how is it used to detect beta-galactosidase activity?

A1: 6-Bromo-2-naphthyl-beta-D-galactopyranoside acts as a chromogenic substrate for beta-galactosidase. [, , ] When hydrolyzed by the enzyme, it releases 6-bromo-2-naphthol. This product can then undergo azo-coupling with a suitable reagent like hexazotized p-rosaniline or basic fuchsine, resulting in the formation of an insoluble reddish-brown diazonium salt. [, ] The intensity of this color change serves as a visual and quantifiable indicator of beta-galactosidase activity.

Q2: How does the localization of beta-galactosidase affect its detection using 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A2: Studies have shown that 6-Bromo-2-naphthyl-beta-D-galactopyranoside can be used to detect both intracellular and extracellular beta-galactosidase activity. [, ] For example, when using plant callus cultures or roots, the appearance of a reddish-brown coloration in the agar medium surrounding the sample indicates the presence of extracellular beta-galactosidase. [, ] This localized staining allows researchers to differentiate between the enzyme's activity inside and outside of cells.

Q3: Are there alternative substrates for detecting beta-galactosidase activity, and how do they compare to 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A3: Yes, other substrates like p-nitrophenyl-beta-D-galactopyranoside (PNPG) are also used for detecting beta-galactosidase activity. [, ] While both PNPG and 6-Bromo-2-naphthyl-beta-D-galactopyranoside are hydrolyzed by the enzyme, they differ in their detection methods. PNPG hydrolysis results in a yellow product that can be measured spectrophotometrically, while 6-Bromo-2-naphthyl-beta-D-galactopyranoside relies on a visual color change after azo-coupling. The choice of substrate depends on the specific experimental requirements and desired sensitivity.

Q4: What factors can influence the sensitivity of 6-Bromo-2-naphthyl-beta-D-galactopyranoside in detecting beta-galactosidase activity?

A4: Several factors can impact the sensitivity of this assay. One key factor is the pH of the reaction environment, as the enzymatic activity of beta-galactosidase is pH-dependent. [, ] Additionally, the concentration of the substrate, the duration of the reaction, and the presence of potential inhibitors or activators can all influence the assay's sensitivity and should be carefully considered during experimental design.

Q5: Beyond its use in enzymatic assays, are there other research applications for 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A5: While primarily employed as a substrate for beta-galactosidase detection, the unique properties of 6-Bromo-2-naphthyl-beta-D-galactopyranoside could potentially extend to other research areas. For instance, its ability to release a detectable product upon enzymatic hydrolysis might be valuable in developing novel biosensors or imaging probes. Further research is needed to explore these potential applications.

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